molecular formula C9H11BrO2 B1442580 5-Bromo-2-ethoxyanisole CAS No. 1070795-38-8

5-Bromo-2-ethoxyanisole

Cat. No.: B1442580
CAS No.: 1070795-38-8
M. Wt: 231.09 g/mol
InChI Key: BGECZFRMXAHTGH-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxyanisole, also known by its IUPAC name 4-bromo-1-ethoxy-2-methoxybenzene, is an organic compound with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol . This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxyanisole typically involves the bromination of 2-ethoxyanisole. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring of 2-ethoxyanisole in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-ethoxyanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anisoles can be formed.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dehalogenated anisoles.

Scientific Research Applications

5-Bromo-2-ethoxyanisole is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Bromo-2-ethoxyanisole in chemical reactions involves its functional groups. For example, in Suzuki-Miyaura coupling, the bromine atom undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid, and finally reductive elimination to form the coupled product . The ethoxy and methoxy groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-ethoxyanisole is unique due to the presence of both ethoxy and methoxy groups, which provide distinct electronic and steric effects. These groups can enhance its reactivity and make it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

4-bromo-1-ethoxy-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGECZFRMXAHTGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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